Cobalt(II) hydroxide

Description

Properties

CAS No. |

21041-93-0 |

|---|---|

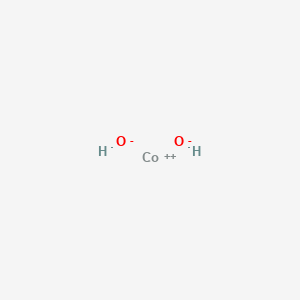

Molecular Formula |

CoH4O2 |

Molecular Weight |

94.964 g/mol |

IUPAC Name |

cobalt;dihydrate |

InChI |

InChI=1S/Co.2H2O/h;2*1H2 |

InChI Key |

PKSIZOUDEUREFF-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[Co+2] |

Isomeric SMILES |

[OH-].[OH-].[Co+2] |

Canonical SMILES |

O.O.[Co] |

Other CAS No. |

21041-93-0 |

physical_description |

DryPowder; OtherSolid; WetSolid |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

Co(OH)2, Cobalt hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Cobalt(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) hydroxide, Co(OH)₂, is a pivotal inorganic compound with significant technological applications, including catalysis, energy storage, and as a precursor for advanced materials. Its utility is intrinsically linked to its crystal structure. This guide provides a comprehensive analysis of the two primary forms of this compound: the thermodynamically stable β-Co(OH)₂ and the metastable α-Co(OH)₂. We delve into the crystallographic details of each form, present field-proven synthesis protocols that explain the causality behind experimental choices, and outline advanced characterization techniques essential for definitive structural elucidation. This document serves as a technical resource for researchers aiming to synthesize, characterize, and leverage the distinct structural properties of this compound polymorphs in various scientific and developmental applications.

Introduction to this compound: Beyond the Formula

This compound (Co(OH)₂) is an inorganic compound consisting of divalent cobalt cations (Co²⁺) and hydroxide anions (OH⁻).[1] While its chemical formula is simple, its structural chemistry is complex and fascinating, primarily manifesting in two distinct forms. The stable, rose-red or pink form is known as β-Co(OH)₂, while a less stable, typically blue or green form is referred to as α-Co(OH)₂.[1][2][3] Understanding the transition between these phases and their unique crystal structures is critical, as the structure dictates the material's physical and chemical properties, thereby influencing its performance in applications ranging from heterogeneous catalysis to electrode materials in next-generation batteries.[3]

The Dichotomy of Structure: α- and β-Co(OH)₂

The two forms of this compound are not true polymorphs in the strictest sense. Instead, they represent different structural families with distinct compositions and stability.

β-Cobalt(II) Hydroxide: The Stable Brucite Archetype

The β-form of Co(OH)₂ is the thermodynamically stable phase. It adopts the brucite (Mg(OH)₂) crystal structure, which belongs to the trigonal crystal system.[1][4][5]

-

Structural Description: The brucite structure consists of hexagonal layers of edge-sharing CoO₆ octahedra.[4][5] Each cobalt(II) ion is octahedrally coordinated by six hydroxide groups. These 2D sheets are stacked along the c-axis and held together by weak van der Waals forces and hydrogen bonds between the hydroxyl groups of adjacent layers.[6] This layered arrangement is also referred to as the CdI₂-type structure.[1][4]

-

Crystallographic Data: The precise lattice parameters can vary slightly based on synthesis conditions, but are generally well-defined.

-

Significance: The well-ordered, stable, and pure nature of the β-phase makes it a reliable standard for cobalt hydroxide research and a common precursor for cobalt oxides like Co₃O₄.[1]

α-Cobalt(II) Hydroxide: A Metastable, Intercalated Structure

The α-form is not a pure cobalt hydroxide but a more complex, hydrotalcite-like compound.[1][4] It is a metastable phase that readily transforms into the more stable β-form, particularly in alkaline solutions.[6]

-

Structural Description: α-Co(OH)₂ consists of positively charged brucite-like layers, [Co(OH)₂₋ₓ]ˣ⁺, where charge neutrality is achieved by the intercalation of anions (e.g., Cl⁻, NO₃⁻, CO₃²⁻) and water molecules into the interlayer space.[1][7][8] This intercalation expands the interlayer distance significantly compared to the β-form.[9] The structure is often poorly crystalline or turbostratic (disordered stacking of layers).[6][10]

-

Causality of Formation: The α-phase is kinetically favored under conditions of rapid precipitation, often at lower temperatures. The incorporation of anions from the precursor salt (e.g., chloride from CoCl₂) is essential for its formation.[11]

-

Significance: Despite its instability, the larger interlayer spacing and potential for ion-exchange make α-Co(OH)₂ an interesting candidate for applications in supercapacitors and as a versatile precursor for creating unique nanostructures.[12]

Synthesis Protocols: A Tale of Two Phases

The selective synthesis of either α- or β-Co(OH)₂ hinges on controlling the reaction kinetics and thermodynamics.

Protocol 1: Synthesis of β-Co(OH)₂ (Thermodynamic Control)

This method favors the formation of the most stable phase through slow precipitation and aging.

-

Preparation: Prepare a 0.1 M solution of a cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O) in deionized water.

-

Precipitation: Slowly add a 0.2 M solution of an alkali metal hydroxide (e.g., NaOH) dropwise to the cobalt salt solution under vigorous stirring until the pH reaches 10-12.[1] A pink precipitate will form.

-

Aging: Heat the resulting suspension to 60-90°C and maintain it for several hours (2-4 hours).

-

Causality: Aging at elevated temperatures provides the necessary energy for the initially formed precipitate to overcome any kinetic barriers and recrystallize into the thermodynamically favored, well-ordered β-phase. This process, known as Ostwald ripening, dissolves smaller, less stable particles and reprecipitates them onto larger, more stable crystals.

-

-

Isolation: Allow the precipitate to cool, then collect it by centrifugation or filtration.

-

Washing: Wash the product repeatedly with deionized water to remove residual ions, followed by a final wash with ethanol.

-

Drying: Dry the final product in a vacuum oven at 60°C.

-

Validation: Confirm the phase purity using X-ray Diffraction (XRD). The pattern should match the standard for brucite-type Co(OH)₂.

Protocol 2: Synthesis of α-Co(OH)₂ (Kinetic Control)

This method relies on rapid precipitation at a controlled temperature and pH to trap the metastable α-phase.

-

Preparation: Prepare a solution containing 10 mM CoCl₂·6H₂O, 50 mM NaCl, and 60 mM hexamethylenetetramine (HMT) in a 1:9 ethanol/water mixture.[13]

-

Causality: HMT acts as a slow hydrolysis agent, gradually releasing hydroxide ions upon heating. This homogeneous precipitation prevents localized high concentrations of OH⁻, which would favor the immediate formation of the β-phase.[11] The presence of Cl⁻ ions is crucial for intercalation and stabilization of the α-phase structure.

-

-

Reaction: Heat the solution to 90°C for 1 hour with magnetic stirring.[13] A blue-green precipitate should form.

-

Isolation: Immediately cool the reaction vessel in an ice bath to quench the reaction and prevent transformation to the β-phase.

-

Washing & Drying: Quickly wash the product with deionized water and ethanol and dry at room temperature under vacuum.

-

Causality: Extended exposure to water or heat can initiate the irreversible transformation of the metastable α-phase to the stable β-phase.[14] Therefore, rapid and gentle post-processing is critical.

-

-

Validation: Characterize the product immediately using XRD. The pattern will show broad peaks, notably a characteristic low-angle reflection corresponding to the large interlayer spacing.[10][15]

Advanced Structural Characterization Techniques

A multi-technique approach is essential for a complete analysis of the crystal structure and morphology.

X-ray Diffraction (XRD)

XRD is the primary tool for identifying the crystal phase and determining structural parameters.

-

Phase Identification: The two forms have distinct diffraction patterns. β-Co(OH)₂ shows sharp, well-defined peaks, with the most intense reflection corresponding to the (001) plane at a 2θ value that indicates an interlayer spacing of ~4.6 Å.[10] In contrast, α-Co(OH)₂ exhibits broad peaks, with a characteristic (003) reflection at a much lower 2θ angle, corresponding to a larger interlayer spacing of 7.5 Å or more, depending on the intercalated anion.[9][10][15]

-

Rietveld Refinement: For high-quality data of the β-phase, Rietveld refinement can be used to precisely determine lattice parameters, atomic positions, and site occupancies, providing a complete crystal structure model.[7]

Electron Microscopy (SEM & TEM)

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized material. β-Co(OH)₂ often forms hexagonal platelets, a direct reflection of its underlying trigonal crystal symmetry.[11]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles. Selected Area Electron Diffraction (SAED) can be used to confirm the crystalline nature and determine the lattice parameters from a single nanocrystal.

Spectroscopic Methods

-

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques probe the vibrational modes of the Co-O and O-H bonds. The presence of intercalated water and anions in the α-phase results in distinct spectral features compared to the pure β-phase, allowing for a complementary method of phase confirmation.[9]

Data Summary

The key distinguishing features between the two forms are summarized below for easy reference.

| Property | β-Cobalt(II) Hydroxide | α-Cobalt(II) Hydroxide |

| Crystal System | Trigonal | Trigonal / Rhombohedral |

| Structure Type | Brucite (CdI₂)[1][4] | Hydrotalcite-like[1][4] |

| Composition | Stoichiometric Co(OH)₂ | [Co(OH)₂₋ₓ]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O[1][7] |

| Stability | Thermodynamically stable | Metastable, converts to β-form |

| Appearance | Pink / Rose-red[3] | Blue / Green[1] |

| Interlayer Spacing | ~4.6 Å[10] | >7.5 Å[9][15] |

| XRD Signature | Sharp peaks, strong (001) reflection | Broad peaks, strong low-angle (003) reflection[10] |

Conclusion

The structural analysis of this compound reveals a fascinating interplay between kinetics and thermodynamics, leading to two distinct crystalline forms. The stable, well-ordered β-Co(OH)₂ serves as a benchmark material, while the metastable, intercalated α-Co(OH)₂ offers unique properties due to its expanded layered structure. For researchers in materials science and drug development, a precise understanding and control of these structures are paramount. The synthesis and characterization workflows detailed in this guide provide a robust framework for reliably producing and validating the desired phase of this compound, enabling the targeted design of materials for advanced applications.

References

-

Wikipedia. This compound. [Link]

-

Liu, Z., et al. (2005). Selective and controlled synthesis of alpha- and beta-cobalt hydroxides in highly developed hexagonal platelets. PubMed. [Link]

-

Kim, C., et al. (2020). Chemical and Electrochemical Synthesis of Cobalt Hydroxides: Selective Phase Transformation and Application to Distinct Electroc. The Royal Society of Chemistry. [Link]

-

Kim, C., et al. (2020). Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions. Journal of Materials Chemistry A. [Link]

-

Jeevanandam, P., et al. (2000). Powder XRD pattern of this compound obtained with the aid of ultrasound radiation. ResearchGate. [Link]

-

Wikiwand. This compound. [Link]

-

Mondal, P., et al. (2020). Topotactic transition of α-Co(OH)2 to β-Co(OH)2 anchored on CoO nanoparticles during electrochemical water oxidation: synergistic electrocatalytic effects. Semantic Scholar. [Link]

-

Al-Enizi, A. M., et al. (2023). Tailoring the Morphology of α-Cobalt Hydroxide Using Liquid/Liquid Interface and Its Application in Electrochemical Detection of Ascorbic Acid. ACS Publications. [Link]

-

Wang, Q., et al. (2015). Phase Transformation Guided Single-Layer β-Co(OH)2 Nanosheets for Pseudocapacitive Electrodes. ACS Nano. [Link]

-

Jeevanandam, P., et al. (2000). Synthesis of α-cobalt(II) hydroxide using ultrasound radiation. RSC Publishing. [Link]

-

Huang, Z., et al. (2016). Study on the oxidation process of cobalt hydroxide to cobalt oxides at low temperatures. RSC Advances. [Link]

-

Grokipedia. This compound. [Link]

-

Mondal, P., et al. (2020). Figure 5 from Topotactic transition of α-Co(OH)2 to β-Co(OH)2 anchored on CoO nanoparticles during electrochemical water oxidation: synergistic electrocatalytic effects. Semantic Scholar. [Link]

-

Kulkarni, S., et al. (2022). Hydroxide-Source-Dependent Polymorphism and Phase Stability of Cobalt(II) Hydroxides in Diffusion-Driven Systems. ACS Publications. [Link]

-

ResearchGate. (a) XRD patterns of α-Co(OH)2 and β-Co(OH)2 before and after ECA.... [Link]

-

ResearchGate. Theoretical investigations. The crystal structure of (a) brucite.... [Link]

-

Chen, H. C., et al. (2001). Interconversion of Brucite-like and Hydrotalcite-like Phases in Cobalt Hydroxide Compounds. Chemistry of Materials. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of α-cobalt(ii) hydroxide using ultrasound radiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Selective and controlled synthesis of alpha- and beta-cobalt hydroxides in highly developed hexagonal platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Study on the oxidation process of cobalt hydroxide to cobalt oxides at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

α-Co(OH)₂ vs β-Co(OH)₂ properties and stability

An In-depth Technical Guide to the Properties and Stability of α-Co(OH)₂ vs. β-Co(OH)₂

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt (II) hydroxide, Co(OH)₂, is a pivotal material in fields ranging from energy storage to catalysis, primarily due to its rich redox chemistry and structural versatility. It predominantly exists in two polymorphic forms: the alpha (α) and beta (β) phases. While structurally related, their physicochemical properties, electrochemical performance, and stability profiles differ significantly, making the selection between them a critical decision in material design and application development. The α-phase, a hydrotalcite-like structure, is characterized by a large interlayer spacing that facilitates superior electrochemical performance but suffers from inherent instability.[1][2] Conversely, the β-phase possesses a more compact, stable brucite structure but often delivers lower electrochemical activity.[3]

This guide provides a comprehensive technical comparison of α-Co(OH)₂ and β-Co(OH)₂, delving into their structural distinctions, synthesis protocols, electrochemical behavior, and the critical aspect of the α-to-β phase transformation. By synthesizing field-proven insights with fundamental principles, this document serves as an essential resource for researchers aiming to harness the full potential of cobalt hydroxide polymorphs in their work.

Structural and Physicochemical Properties: A Tale of Two Layers

The fundamental differences between α-Co(OH)₂ and β-Co(OH)₂ originate from their distinct crystal structures.

-

β-Co(OH)₂: This is the thermodynamically stable form of cobalt hydroxide. It adopts the brucite (CdI₂) crystal structure, which consists of hexagonally close-packed layers of hydroxide ions with Co²⁺ ions occupying all octahedral holes between alternating hydroxide layers.[2] This results in a tightly packed, neutral layered structure with a characteristic interlayer spacing of approximately 4.6 Å.[4]

-

α-Co(OH)₂: The alpha phase is not a true polymorph but a more complex, hydrotalcite-like compound.[2] Its structure consists of positively charged Co(OH)₂ layers, similar to the β-phase, but with some Co²⁺ vacancies or partial oxidation to Co³⁺. This positive charge is balanced by the intercalation of anions (e.g., NO₃⁻, Cl⁻, CO₃²⁻) and water molecules between the layers.[2][5] This intercalation significantly expands the interlayer spacing to around 7-8 Å or more, a key feature influencing its properties.[4][6] However, this structure is metastable and prone to conversion into the more stable β-phase.[2][4]

Caption: Comparative crystal structures of α-Co(OH)₂ and β-Co(OH)₂.

Table 1: Comparison of Physicochemical Properties

| Property | α-Co(OH)₂ | β-Co(OH)₂ |

| Crystal Structure | Hydrotalcite-like, layered | Brucite (CdI₂ type), layered[2] |

| Interlayer Spacing | ~7.0 - 8.0 Å (expandable)[4][6] | ~4.6 Å (fixed)[4] |

| Chemical Formula | [Co(OH)₂₋ₓ(Aⁿ⁻)ₓ]·nH₂O (A=anion)[5] | Co(OH)₂ |

| Stability | Metastable[5][7] | Thermodynamically stable[4] |

| Typical Morphology | Nanosheets, nanoflowers[8][9][10] | Hexagonal microplates, nanoparticles[6][11] |

| Specific Surface Area | Generally higher (e.g., 78.13 m²/g)[12] | Generally lower |

| Color | Blue-Green or Pink[4][13] | Pink-Red[4] |

Synthesis Methodologies: Controlling the Phase

The selective synthesis of either α- or β-Co(OH)₂ is crucial for targeted applications. The choice of precursors and reaction conditions, particularly pH, dictates which polymorph is formed.

Protocol 1: Synthesis of α-Co(OH)₂ (Metastable Phase)

The formation of α-Co(OH)₂ is favored under conditions that prevent its immediate conversion to the β-phase, typically by using a weak base at moderate temperatures.

Causality: A weak base like hexamethylenetetramine (HMT) or ammonia hydrolyzes slowly, maintaining a mildly alkaline environment.[5] This gradual increase in pH facilitates the precipitation of the hydrotalcite-like α-phase, incorporating anions from the cobalt salt precursor (e.g., NO₃⁻, Cl⁻) into the interlayer spaces.[5][9]

Step-by-Step Protocol (Chemical Precipitation):

-

Precursor Solution: Dissolve 2 mmol of Co(NO₃)₂·6H₂O in 15 mL of a methanol/water mixture (3:1 v/v).[9]

-

Base Addition: In a separate vessel, dilute 300 μL of aqueous ammonia (NH₃·H₂O) in 5 mL of the same methanol/water solvent.[9]

-

Reaction: Slowly add the ammonia solution to the cobalt nitrate solution under vigorous magnetic stirring at room temperature.[9]

-

Aging: Continue stirring for 30 minutes. A homogeneous green colloidal solution indicates the formation of α-Co(OH)₂.[9]

-

Collection & Washing: Collect the green precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove residual ions.

-

Drying: Dry the final product in air at room temperature.[14]

Protocol 2: Synthesis of β-Co(OH)₂ (Stable Phase)

The synthesis of the stable β-phase typically involves a strong base and can also be achieved by inducing the phase transformation of pre-synthesized α-Co(OH)₂.

Causality: The use of a strong base like NaOH creates a high concentration of OH⁻ ions.[4][5] This condition favors the direct precipitation of the more thermodynamically stable, compact brucite structure of β-Co(OH)₂. High temperatures can also accelerate the conversion of any transient α-phase to the β-phase.

Step-by-Step Protocol (Hydrothermal Method):

-

Precursor Solution: Prepare a 0.2-0.5 mol/L cobalt salt solution (e.g., CoCl₂ or CoSO₄) in deionized water.[15]

-

Base Solution: Prepare a separate 2.0-2.5 mol/L sodium hydroxide (NaOH) solution.[15]

-

Reaction: Transfer the cobalt salt solution to a reaction vessel equipped with a stirrer. Heat the solution to the reaction temperature (e.g., 90°C).

-

Precipitation: Add the NaOH solution dropwise into the heated cobalt solution under continuous stirring. A pink precipitate of β-Co(OH)₂ will form.[15]

-

Aging: Allow the reaction to continue for several hours (e.g., 1-3 hours) at temperature to ensure complete formation and crystallization.

-

Collection & Washing: Cool the mixture to room temperature. Collect the precipitate by filtration or centrifugation. Wash thoroughly with deionized water until the pH of the filtrate is neutral.[15]

-

Drying: Dry the product in an oven at 85-100°C.[15]

Caption: General synthesis pathways for α- and β-Co(OH)₂ polymorphs.

Comparative Performance Analysis

The structural differences directly translate into distinct electrochemical and thermal behaviors.

Electrochemical Properties

α-Co(OH)₂ is generally considered to have superior electrochemical properties, especially for supercapacitor applications and as an electrocatalyst.[1] This enhanced performance is largely attributed to its unique structure:

-

Large Interlayer Spacing: The expanded layers allow for easier and faster diffusion of electrolyte ions to the electroactive sites, improving charge transfer kinetics.[1][5]

-

Higher Surface Area: Morphologies like porous nanoflowers or nanosheets provide a greater number of active sites for Faradaic reactions.[8][10][12]

As a result, α-Co(OH)₂ electrodes often exhibit higher specific capacitance and better rate capability than their β-phase counterparts.[8][10] For example, α-Co(OH)₂ nanoflakes have demonstrated specific capacitances as high as 1017 F/g.[10] In contrast, while β-Co(OH)₂ is electrochemically active, its denser structure can limit ion diffusion, leading to lower capacitance values.

For electrocatalysis, such as the Oxygen Evolution Reaction (OER), α-Co(OH)₂ hollow nanoflowers have shown a lower overpotential (310 mV at 10 mA/cm²) compared to β-Co(OH)₂ nanosheets (360 mV), indicating higher catalytic activity.[12]

Table 2: Comparison of Electrochemical Performance Data

| Parameter | α-Co(OH)₂ | β-Co(OH)₂ | Application |

| Specific Capacitance | 440 - 1017 F/g[8][10] | Lower, often used as precursor[11] | Supercapacitor |

| OER Overpotential (@10mA/cm²) | ~310 - 340 mV[9][12] | ~360 mV[12] | Electrocatalysis |

| Cycling Stability | Moderate, prone to phase change (e.g., 75% retention over 600 cycles)[1] | High, structurally stable | Supercapacitor |

Thermal Stability

The thermal decomposition behavior also differs significantly. The decomposition of α-Co(OH)₂ is more complex due to the presence of interlayer water and anions.

-

α-Co(OH)₂: Typically shows multiple stages of decomposition. The first stage (around 150-165°C) corresponds to the loss of interlayer water.[16] The second stage (around 185-200°C) involves the dehydroxylation of the layers and the decomposition of intercalated anions.[16]

-

β-Co(OH)₂: Exhibits a more straightforward decomposition, with a single primary dehydroxylation step to form cobalt oxides occurring at a higher temperature (around 220°C).[16]

In both cases, the final product upon heating in air above 300°C is typically the spinel oxide Co₃O₄.[2][16]

The Critical Challenge: α → β Phase Transformation and Stability

The primary drawback of α-Co(OH)₂ is its thermodynamic instability. It readily and irreversibly transforms into the more stable β-Co(OH)₂ phase, a process that can be detrimental to long-term device performance.

Mechanisms and Influencing Factors:

-

Aging in Solution: Simply allowing α-Co(OH)₂ to age in an aqueous solution, especially an alkaline one, will slowly convert it to the β-form.[2][13]

-

High pH: Strong alkaline conditions accelerate the transformation.[5] This is because the high concentration of OH⁻ ions facilitates the dissolution of the α-phase and re-precipitation as the more stable β-phase, a process consistent with Ostwald ripening.[13]

-

Temperature: Elevated temperatures provide the activation energy needed for the structural rearrangement from the hydrotalcite-like to the brucite structure.

-

Electrochemical Cycling: During charge-discharge cycles, the repeated insertion/de-insertion of ions and the associated volume changes can induce stress and promote the conversion to the more compact β-phase.

This transformation leads to a loss of the large interlayer spacing, a reduction in active surface area, and consequently, a significant decay in electrochemical performance (e.g., capacitance fading).[1] Understanding and controlling this transformation is a key area of research, with strategies including the intercalation of different anions or the creation of composite materials to stabilize the α-phase structure.

Sources

- 1. emerald.com [emerald.com]

- 2. Cobalt(II) hydroxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxide-Source-Dependent Polymorphism and Phase Stability of Cobalt(II) Hydroxides in Diffusion-Driven Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of hexagonal α-Co(OH)2 nanosheets and their superior activity in the selective reduction of nitro compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. preprints.org [preprints.org]

- 12. Co(OH)2 hollow nanoflowers as highly efficient electrocatalysts for oxygen evolution reaction | Journal of Materials Research | Cambridge Core [cambridge.org]

- 13. A kinetic study of the phase conversion of layered cobalt hydroxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. CN102774890A - Synthesis process of beta-type nanoscale cobalt hydroxide - Google Patents [patents.google.com]

- 16. Thermal evolution of cobalt hydroxides: a comparative study of their various structural phases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and characterization of Cobalt(II) hydroxide nanostructures

An In-Depth Technical Guide to the Synthesis and Characterization of Cobalt(II) Hydroxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [Co(OH)₂] nanostructures are attracting significant research interest due to their unique physicochemical properties and promising applications in energy storage, catalysis, and sensing.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of these nanomaterials. We delve into the mechanistic details of prevalent synthesis methodologies, including hydrothermal synthesis, chemical precipitation, and electrochemical deposition, offering field-proven insights into how experimental parameters can be manipulated to control the resulting nanostructure morphology and properties. Furthermore, we present a detailed exposition of essential characterization techniques, equipping researchers with the knowledge to rigorously analyze and interpret the structural, morphological, and electrochemical attributes of synthesized Co(OH)₂ nanostructures. This document is intended to serve as a foundational resource for both newcomers and experienced researchers in the field.

The Scientific Imperative of this compound Nanostructures

Layered transition-metal hydroxides, particularly this compound, are at the forefront of materials science research.[3] Their layered crystalline structure, facile redox chemistry, and high theoretical specific capacitance make them exceptional candidates for a variety of applications.[4] The ability to synthesize Co(OH)₂ with controlled nanoscale morphologies—such as nanoflakes, nanowires, and hierarchical structures—is critical to unlocking their full potential.[5] The morphology at the nanoscale dictates crucial properties including surface area, electronic conductivity, and ion diffusion pathways, which in turn govern their performance in devices like supercapacitors and electrochemical sensors.[5][6]

This guide is structured to provide a logical progression from the foundational principles of Co(OH)₂ synthesis to the critical techniques for its characterization, ensuring a self-validating system of protocols and analysis.

Synthesis Methodologies: A Controlled Approach to Nanostructure Fabrication

The choice of synthesis method is paramount as it directly influences the crystal phase (α- or β-Co(OH)₂), size, morphology, and ultimately, the functional properties of the material.[1][7] We will explore three widely adopted and versatile methods.

Hydrothermal Synthesis

The hydrothermal method is a solution-based approach conducted in a sealed vessel (autoclave) at elevated temperature and pressure.[8][9] This technique is advantageous for producing highly crystalline and well-defined nanostructures due to the enhanced solubility and reactivity of precursors under these conditions.[4]

Causality Behind Experimental Choices:

-

Precursors: Cobalt salts like cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) or cobalt chloride (CoCl₂) are common cobalt sources.[3][9] The choice of anion can influence the morphology of the final product.

-

Precipitating Agent: Ammonia or urea are frequently used to control the pH and facilitate the precipitation of Co(OH)₂.[9] Urea, for instance, decomposes slowly at elevated temperatures to provide a gradual and homogeneous release of hydroxide ions, leading to more uniform nanostructures.

-

Temperature and Time: These parameters are critical for controlling the crystal growth kinetics. Higher temperatures and longer reaction times generally lead to larger and more crystalline structures.[10][11] The interplay between these factors allows for the targeted synthesis of specific morphologies, such as the nanoflake arrays desirable for supercapacitor electrodes.[4]

Experimental Protocol: Hydrothermal Synthesis of Co(OH)₂ Nanoflakes

-

Dissolve 0.94 g of Co(NO₃)₂·6H₂O and 0.503 g of Ni(NO₃)₂·6H₂O in 30 mL of deionized water with stirring. (Note: This example includes Nickel for a composite material, a common practice to enhance electrochemical performance. For pure Co(OH)₂, omit the Nickel salt).[12]

-

In a separate beaker, dissolve a suitable amount of a complexing agent like polyethylene glycol in 15 mL of deionized water.[12]

-

Mix the two solutions and transfer the final mixture into a Teflon-lined stainless-steel autoclave.

-

Place the autoclave in an oven preheated to 130°C for 12 hours.[12]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the product by centrifugation, wash it multiple times with deionized water and ethanol to remove any residual ions, and dry it in a vacuum oven at 60°C.

Workflow for Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of Co(OH)₂ nanostructures.

Chemical Precipitation

Chemical precipitation is a straightforward and scalable method for synthesizing Co(OH)₂ nanoparticles.[3][13] It involves the reaction of a cobalt salt with a base in a solvent, leading to the precipitation of the insoluble hydroxide.

Causality Behind Experimental Choices:

-

Concentration of Reactants: The concentration of the cobalt salt and the precipitating agent (e.g., NaOH) directly impacts the nucleation and growth rates of the nanoparticles, thereby influencing their size.[3]

-

Stirring Rate: Vigorous stirring ensures homogeneous mixing of the reactants, leading to a more uniform particle size distribution.[3]

-

Solvent: While water is the most common solvent, using a mixed-solvent system (e.g., n-butanol/water) can alter the morphology from nanoflakes to flower-like structures by influencing the interfacial tension.[6]

Experimental Protocol: Chemical Precipitation of Co(OH)₂ Nanoparticles

-

Prepare a 0.1 M solution of cobalt chloride (CoCl₂) in distilled water.[3]

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) in distilled water.[3]

-

Add the NaOH solution dropwise to the CoCl₂ solution under vigorous magnetic stirring.[3]

-

Continue stirring for a set period (e.g., 1-2 hours) to allow for the complete precipitation of Co(OH)₂.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with distilled water and ethanol to remove impurities.[3]

-

Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C).[3]

Electrochemical Deposition

Electrochemical deposition is a versatile technique for growing Co(OH)₂ nanostructures directly onto a conductive substrate, which is particularly advantageous for electrode fabrication as it eliminates the need for binders.[14][15]

Causality Behind Experimental Choices:

-

Deposition Potential/Current: The applied potential or current density controls the rate of the electrochemical reaction and, consequently, the growth rate and morphology of the deposited film.[14][16]

-

Electrolyte Composition: The concentration of the cobalt salt in the electrolyte influences the mass loading of the deposited material.[14]

-

Deposition Time: The duration of the deposition process determines the thickness of the Co(OH)₂ film.[16]

Experimental Protocol: Electrochemical Deposition of Co(OH)₂ Nanoflakes

-

Prepare an aqueous electrolyte solution containing 0.05 M cobalt nitrate (Co(NO₃)₂).[14]

-

Use a three-electrode setup with a conductive substrate (e.g., Ni foam) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Immerse the electrodes in the electrolyte solution.

-

Apply a constant potential of -0.75 V (vs. SCE) to the working electrode for a specified duration (e.g., 10-30 minutes).[14]

-

After deposition, rinse the working electrode with deionized water and dry it.

Workflow for Electrochemical Deposition

Caption: Workflow for the electrochemical deposition of Co(OH)₂ nanostructures.

Characterization Techniques: Unveiling the Nanostructure

Thorough characterization is essential to understand the relationship between the synthesis parameters and the material's properties.

Structural Characterization: X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal phase and determining the crystallite size of the synthesized Co(OH)₂.[1][3]

-

Interpretation: The diffraction peaks in the XRD pattern are compared with standard JCPDS files to identify the phase (e.g., α-Co(OH)₂ JCPDS no. 46-0605 or β-Co(OH)₂ JCPDS no. 74-1057).[6][17] The sharpness of the peaks indicates the degree of crystallinity.[18]

-

Causality: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[1] This allows for a quantitative analysis of how synthesis parameters affect the crystal size.

Morphological Characterization: SEM and TEM

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and size of the nanostructures.

-

SEM: Provides high-resolution images of the surface morphology, revealing the shape, size distribution, and arrangement of the nanostructures.[3][19][20]

-

TEM: Offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure and crystallographic details of individual nanostructures.[19][20] Selected Area Electron Diffraction (SAED) patterns obtained in TEM can confirm the crystalline nature of the material.[6]

Compositional and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the sample.[21][22][23]

-

Interpretation: The Co 2p spectrum is characteristic of the cobalt oxidation state. The presence of satellite peaks and the energy separation between the Co 2p₃/₂ and Co 2p₁/₂ peaks can be used to distinguish between Co²⁺ and Co³⁺.[21][24][25][26] The O 1s spectrum can be deconvoluted to identify contributions from Co-O and Co-OH bonds.[21]

Electrochemical Characterization

For applications in energy storage, it is crucial to evaluate the electrochemical performance of the Co(OH)₂ nanostructures. This is typically done using a three-electrode system in an aqueous electrolyte (e.g., KOH).[12]

-

Cyclic Voltammetry (CV): Provides information about the capacitive behavior and redox reactions of the material. The shape of the CV curve and the presence of redox peaks are indicative of pseudocapacitance.[15][27]

-

Galvanostatic Charge-Discharge (GCD): Used to calculate the specific capacitance of the material from the discharge time at a constant current.[27]

-

Electrochemical Impedance Spectroscopy (EIS): Provides insights into the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.[5][6]

Quantitative Data Summary

| Synthesis Method | Precursors | Temperature (°C) | Resulting Morphology | Specific Capacitance (F/g) | Reference |

| Hydrothermal | Co(NO₃)₂·6H₂O, NH₄F, NH₃ | 130 | Nanoflake Array | ~1308 (as composite) | [12] |

| Chemical Precipitation | CoCl₂, NaOH | Room Temp | Rod-like | - | [3] |

| Electrochemical Deposition | Co(NO₃)₂ | 50 | Nanoflakes | Up to 2780 | [27] |

Conclusion

The synthesis and characterization of this compound nanostructures represent a vibrant and impactful area of materials science. As this guide has detailed, a judicious selection of synthesis methodology and precise control over experimental parameters are key to tailoring the material's properties for specific applications. The systematic application of the characterization techniques outlined herein is fundamental to establishing robust structure-property relationships. By integrating the insights and protocols presented, researchers are well-equipped to advance the development of high-performance Co(OH)₂-based materials for a new generation of technologies.

References

- Electrochemical growth of Co(OH)

- Hydrothermal synthesis of porous Co(OH)2 nanoflake array film and its supercapacitor application.

- SYNTHESIS AND CHARACTERIZATION OF COBALT HYDROXIDE NANOPARTICLES. Golden Research Thoughts.

- Structure-dependent electrochemical properties of cobalt (II) carbonate hydroxide nanocrystals in supercapacitors. Journal of Colloid and Interface Science.

- Tailoring the Morphology of α-Cobalt Hydroxide Using Liquid/Liquid Interface and Its Application in Electrochemical Detection of Ascorbic Acid. Langmuir.

- Hydrothermal synthesis of β-Co(OH)2 nanoplatelets: A novel catalyst for CO oxidation.

- Effects of Deposition Temperatures on the Nanoflakes Co(OH)2 Porous Films for Supercapacitors.

- Nano-architectured Co(OH)2 electrodes constructed using an easily-manipulated electrochemical protocol for high-performance energy storage.

- Supercapacitor Characteristics of Co(OH) 2 Synthesized by Deposition Transformation.

- High-resolution XPS spectra of (a) Co 2p, (b) O 1s, (e) Ag 3d of Co(OH)...

- (a) XRD patterns of α-Co(OH)2 and β-Co(OH)2 before and after ECA...

- (a) XRD pattern of α-Co(OH) 2 (inset: UV−vis absorption and optical...

- SYNTHESIS AND CHARACTERIZATION OF COBALT HYDROXIDE NANOPARTICLES.

- Electrochemical properties of α-Co(OH)2/graphene nano-flake thin film for use as a hybrid supercapacitor. Semantic Scholar.

- Preparation of cobalt hydroxide and cobalt oxide nanostructures using ultrasonic waves and investigation of their optical and. Chalcogenide Letters.

- A Facile Two-Step Hydrothermal Synthesis of Co(OH) 2 @NiCo 2 O 4 Nanosheet Nanocomposites for Supercapacitor Electrodes. MDPI.

- Hierarchical Co3O4/Co(OH)2 Nanoflakes as a Supercapacitor Electrode: Experimental and Semi-Empirical Model.

- Synthesis and Characterization of Cobalt Hydroxide, Cobalt Oxyhydroxide, and Cobalt Oxide Nanodiscs. The Journal of Physical Chemistry C.

- Synthesis and characterization of cobalt hydroxide carbon

- Co(OH)2 powder characterized by x-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS). Surface Science Spectra.

- Electrochemical Deposition of Porous Co(OH)(2) Nanoflake Films on Stainless Steel Mesh for Flexible Supercapacitors.

- Hydrothermal Synthesis of Euhedral Co3O4 Nanocrystals via Nutrient-Assisted Topotactic Transformation of the Layered Co(OH)2 Precursor under Anoxic Conditions: Insights into Intricate Routes Leading to Spinel Phase Development and Shape Perfection. Crystal Growth & Design.

- SEM images of (a) Co(OH)2, (b) ZIF-67@Co(OH)2, (c) C@Co3O4, and (d) C@CoP. The insets of (c,d) are TEM images of corresponding materials.

- Hydrothermal Synthesis of Co(OH)2 Microspheres. Scientific.net.

- XRD pattern of -Co(OH) 2 thin films.

- Schematic of the preparation of Co(OH)2 nanoflakes thin films at different deposition voltage and time.

- Structure and size of the as-prepared β-Co(OH) 2 on the foil: (a) XRD pattern.

- Cobalt Hydroxide Nanoflakes and their Application as Supercapacitors and Oxygen Evolution Catalysts.

- SEM images a and b, TEM images c and d of the cobalt–nickel double hydroxide nanocomposites.

- Phase transition of amorphous cobalt hydroxide to crystalline cobalt oxides by electron-beam irradiation.

- SEM images of a α-Co(OH) 2 and b β-Co(OH) 2 microplates, c XRD patterns...

- Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review. MDPI.

- (PDF) Synthesis and characterization of cobalt hydroxide carbonate nanostructures.

- Synthesis and characterization of cobalt hydroxide carbon

- XPS spectra of β-Co(OH)2 nanosheets/CC: (a) survey; (b) Co 2p; and (c)...

- Cobalt. HarwellXPS.

- (PDF) Cobalt Hydroxide Nanoparticles: Preparation, Synthesis, Characterization and Application in Supercapacitor.

- Cobalt Hydroxide Modification of TiO2 Nanosheets for Visible-Light-Responsive Photoc

- Synthesis of .BETA.-Co(OH)2 Platelets by Precipitation and Hydrothermal Methods.

- Cobalt. X-ray Photoelectron Spectroscopy (XPS) Reference Pages.

- Synthesis of Cobalt-Oxide Nanoparticle using Co-Precipitation Method.

Sources

- 1. joam.inoe.ro [joam.inoe.ro]

- 2. researchgate.net [researchgate.net]

- 3. oldgrt.lbp.world [oldgrt.lbp.world]

- 4. ias.ac.in [ias.ac.in]

- 5. Structure-dependent electrochemical properties of cobalt (II) carbonate hydroxide nanocrystals in supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrothermal Synthesis of Co(OH)2 Microspheres | Scientific.Net [scientific.net]

- 10. Synthesis and characterization of cobalt hydroxide carbonate nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09050A [pubs.rsc.org]

- 11. Synthesis and characterization of cobalt hydroxide carbonate nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes [mdpi.com]

- 13. [PDF] SYNTHESIS AND CHARACTERIZATION OF COBALT HYDROXIDE NANOPARTICLES | Semantic Scholar [semanticscholar.org]

- 14. Electrochemical growth of Co(OH)2 nanoflakes on Ni foam for methanol electro-oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. research.holycrossngl.edu.in [research.holycrossngl.edu.in]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Phase transition of amorphous cobalt hydroxide to crystalline cobalt oxides by electron-beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cobalt - HarwellXPS Guru [harwellxps.guru]

- 26. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]

- 27. Effects of Deposition Temperatures on the Nanoflakes Co(OH)2 Porous Films for Supercapacitors | Scientific.Net [scientific.net]

Electrochemical properties of Cobalt(II) hydroxide

An In-Depth Technical Guide to the Electrochemical Properties of Cobalt(II) Hydroxide

Abstract

This compound, Co(OH)₂, has emerged as a material of significant scientific interest due to its versatile and potent electrochemical properties. Exhibiting rich redox chemistry, it serves as a foundational material for high-performance supercapacitors and as an efficient, cost-effective electrocatalyst for critical reactions like the Oxygen Evolution Reaction (OER). This technical guide provides a comprehensive exploration of the synthesis, structural characteristics, and electrochemical behavior of Co(OH)₂. We delve into the distinct properties of its primary polymorphs, α-Co(OH)₂ and β-Co(OH)₂, and detail the rigorous experimental methodologies—Cyclic Voltammetry, Galvanostatic Charge-Discharge, and Electrochemical Impedance Spectroscopy—used for its characterization. This document is intended for researchers and scientists in materials science and drug development, offering field-proven insights into the causality behind experimental choices and protocols to harness the full potential of this remarkable compound.

Introduction: The Significance of this compound

Transition metal hydroxides are a cornerstone of modern electrochemical research, offering a compelling combination of high theoretical capacitance and catalytic activity.[1] Among these, this compound stands out for its structural versatility and dynamic redox behavior. It exists primarily in two polymorphic forms, the alpha (α) and beta (β) phases, whose distinct crystal structures fundamentally govern their electrochemical performance.[2]

-

β-Co(OH)₂ : This is the thermodynamically stable phase, possessing a brucite (Mg(OH)₂) crystal structure.[3] It consists of hexagonally close-packed hydroxide ion layers with Co²⁺ ions occupying the octahedral sites, forming charge-neutral layers held together by weak van der Waals forces.[4]

-

α-Co(OH)₂ : This metastable phase has a hydrotalcite-like layered structure.[3] Unlike the beta phase, its layers carry a residual positive charge, which is balanced by the intercalation of anions (e.g., Cl⁻, NO₃⁻) and water molecules in the interlayer space.[2][5] This expanded interlayer spacing is a critical feature influencing its electrochemical properties.[2][6]

The choice between synthesizing the α or β phase is a crucial experimental decision, as it directly impacts the material's suitability for a given application. The α-phase, with its larger interlayer spacing, often facilitates easier electrolyte ion intercalation, leading to superior capacitive performance, while the more stable β-phase provides a robust platform for electrocatalytic studies.[7][8]

Synthesis of this compound Polymorphs

The targeted synthesis of a specific Co(OH)₂ phase with controlled morphology is paramount for optimizing its electrochemical function. Common synthesis routes include chemical precipitation and hydrothermal methods.

Diagram: Synthesis Pathways for Co(OH)₂ Polymorphs

Caption: Synthetic routes to α- and β-Co(OH)₂.

Protocol 1: Synthesis of α-Co(OH)₂ Nanosheets

This protocol is adapted from methods designed to produce the metastable α-phase, which is often favored for supercapacitor applications due to its layered structure.[9]

Rationale: The use of hexamethylenetetramine (HMT) as a precipitating agent is critical. HMT slowly hydrolyzes at elevated temperatures to produce ammonia and formaldehyde, leading to a gradual increase in pH. This slow, homogeneous precipitation favors the formation of the crystalline, layered α-phase over the amorphous or β-phase.

Methodology:

-

Prepare a 150 mL aqueous solution containing 10 mM Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and 60 mM Hexamethylenetetramine (C₆H₁₂N₄).[10]

-

Heat the mixture to 90°C in a sealed vessel and maintain this temperature for 1-5 hours with continuous magnetic stirring.[9][10]

-

Allow the solution to cool to room temperature. A green precipitate of α-Co(OH)₂ will form.

-

Collect the product via centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the collected precipitate thoroughly several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product at 60°C overnight in a vacuum oven.

Protocol 2: Synthesis of β-Co(OH)₂ Microplates

This protocol utilizes a direct precipitation method with a strong base, which rapidly creates a high supersaturation of Co²⁺ and OH⁻ ions, favoring the nucleation and growth of the thermodynamically stable β-phase.[9]

Rationale: The rapid addition of a strong base like NaOH ensures the immediate formation of β-Co(OH)₂. This method is straightforward and effective for producing the brucite structure, which is often investigated for its electrocatalytic stability.

Methodology:

-

Dissolve 237.9 mg of CoCl₂·6H₂O in 20 mL of deionized water.

-

While stirring vigorously, slowly add 2 mL of a 2 M NaOH solution dropwise to the cobalt chloride solution.[9] A pink precipitate will form instantly.

-

Continue stirring the mixture for an additional 10-30 minutes to ensure complete reaction.

-

Collect the precipitate by centrifugation.

-

Wash the product multiple times with deionized water until the supernatant is neutral (pH ≈ 7).

-

Dry the β-Co(OH)₂ powder at 60°C overnight.

Core Electrochemical Properties and Characterization

The utility of Co(OH)₂ in energy storage and catalysis is rooted in its reversible redox reactions in an alkaline electrolyte. The primary transition involves the oxidation of Co(II) to Co(III).[11]

Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻

Further oxidation to Co(IV) is also possible at higher potentials.[12][13] These Faradaic reactions are the basis of its pseudocapacitive behavior and catalytic activity. Three key techniques are used to probe these properties.

Diagram: Electrochemical Characterization Workflow

Caption: Workflow for electrode fabrication and electrochemical analysis.

Cyclic Voltammetry (CV)

CV is a potentiodynamic technique used to investigate the redox behavior of a material. By scanning the potential between set limits, characteristic current peaks appear that correspond to oxidation and reduction events.

Rationale: For Co(OH)₂, the position and shape of these peaks reveal the potentials at which the Co(II) ↔ Co(III) ↔ Co(IV) transitions occur. The area enclosed by the CV curve is proportional to the stored charge, providing a qualitative measure of capacitance. The separation between anodic and cathodic peaks indicates the reversibility of the redox reactions.

Protocol 3: Performing Cyclic Voltammetry

-

Cell Assembly: Place the prepared Co(OH)₂ working electrode, a platinum wire counter electrode, and a Hg/HgO reference electrode in a glass cell filled with a 2-6 M KOH electrolyte.[4]

-

Instrument Setup: Connect the electrodes to a potentiostat. Set the potential window, which for Co(OH)₂ in KOH is typically between -0.2 V and 0.6 V vs. Hg/HgO.[4]

-

Execution: Run the CV scan at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s).

-

Interpretation:

-

Observe the well-defined redox peaks. A pair of peaks around 0.1-0.4 V typically corresponds to the Co(OH)₂/CoOOH transition.[12][14]

-

As the scan rate increases, the peak currents should increase, and the anodic peak will shift to higher potentials while the cathodic peak shifts to lower potentials. This is expected for quasi-reversible systems where kinetics and ion diffusion play a role.[15]

-

Galvanostatic Charge-Discharge (GCD)

GCD is the most common method for evaluating the practical performance of an energy storage material. The electrode is charged and discharged at a constant current, and the potential is monitored over time.

Rationale: The resulting charge-discharge curve is used to calculate the specific capacitance, a key metric of performance. For an ideal capacitor, the plot is a straight line. For a pseudocapacitive material like Co(OH)₂, the curve is non-linear, with a plateau-like region corresponding to the Faradaic redox reaction.[16][17]

Protocol 4: Galvanostatic Charge-Discharge Measurement

-

Cell Assembly: Use the same three-electrode setup as in the CV experiment.

-

Instrument Setup: Set the galvanostat to apply a series of constant current densities (e.g., 1, 2, 5, 10 A/g). Define the same potential window used in the CV analysis.

-

Execution: Charge the electrode until it reaches the upper potential limit, then immediately discharge it at the same current until it reaches the lower potential limit. Repeat for hundreds or thousands of cycles to test stability.

-

Calculation: The specific capacitance (C, in F/g) is calculated from the discharge curve using the formula:

-

C = (I × Δt) / (m × ΔV)

-

Where: I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material (g), and ΔV is the potential window (V).[18]

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the resistive and capacitive properties of the electrode-electrolyte interface. It applies a small sinusoidal AC potential over a wide range of frequencies and measures the resulting current.

Rationale: The resulting Nyquist plot provides critical information about the electrode's internal resistance. Key parameters include the equivalent series resistance (ESR), which represents the bulk resistance of the electrolyte and electrode materials, and the charge transfer resistance (Rct), which quantifies the kinetic barrier to the Faradaic reactions at the electrode surface. A smaller Rct value signifies faster reaction kinetics.[19][20]

Protocol 5: Acquiring an EIS Spectrum

-

Cell Assembly: Use the standard three-electrode setup.

-

Instrument Setup: Set the potentiostat to EIS mode. Apply a small AC voltage amplitude (typically 5-10 mV) over a frequency range from 100 kHz down to 0.01 Hz. The measurement is usually performed at the open-circuit potential.

-

Execution: Run the frequency sweep.

-

Interpretation:

-

The Nyquist plot shows -Im(Z) vs. Re(Z).

-

The x-intercept at high frequency represents the ESR.

-

The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct).[20]

-

The straight line in the low-frequency region (the Warburg element) relates to ion diffusion limitations. A more vertical line indicates better capacitive behavior.

-

Performance Metrics and Applications

Supercapacitor Performance

As a pseudocapacitive electrode, Co(OH)₂ can deliver high specific capacitance and energy density.[21] Performance is highly dependent on the material's morphology and whether it is composited with conductive materials like graphene or carbon nanotubes.[22][23]

| Material System | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |

| α-Co(OH)₂ (Mesoporous Film) | 1084 | 4 | - | [24] |

| Co(OH)₂/NiS@Cobalt Foam | 1260 | 1 | 92.3% after 2000 cycles | [25] |

| Co(OH)₂/Carbon Fiber | 386.5 | ~0.4 (1 mA/cm²) | 92% after 2000 cycles | [22] |

| β-Co(OH)₂ | 550 | - | - | [4] |

| Co(OH)₂/Graphene | ~3400 (with K₃Fe(CN)₆) | 80 | 75% after 20000 cycles | [23] |

Electrocatalysis: Oxygen Evolution Reaction (OER)

Co(OH)₂ is an efficient and earth-abundant catalyst for the OER (4OH⁻ → O₂ + 2H₂O + 4e⁻), a critical reaction in water splitting and metal-air batteries.[26][27] The material's activity is typically evaluated by its overpotential (the extra potential required to drive the reaction at a certain rate) and its Tafel slope (which provides insight into the reaction mechanism). Hierarchical and amorphous structures are often pursued to maximize the number of exposed active sites.[9][13] Studies have shown that α-Co(OH)₂ can be more active than β-Co(OH)₂, attributed to the presence of more active tetrahedral Co²⁺ sites in addition to the octahedral sites.[8]

Conclusion

This compound is a multifaceted material whose electrochemical properties are intrinsically linked to its crystal structure and morphology. A disciplined approach to synthesis is required to selectively produce the α- or β-phase, thereby tuning the material for either high-performance energy storage or robust electrocatalysis. Rigorous characterization using a suite of electrochemical techniques—CV, GCD, and EIS—is essential to fully understand the redox mechanisms and quantify performance. By explaining the causality behind these protocols, this guide serves as a foundational resource for scientists aiming to innovate in the fields of energy and materials science.

References

- Mi, Z. (2002). Supercapacitor Characteristics of Co(OH)2 Synthesized by Deposition Transformation. Semantic Scholar.

- Kim, S. et al. (n.d.). Chemical and Electrochemical Synthesis of Cobalt Hydroxides: Selective Phase Transformation and Application to Distinct Electroc. The Royal Society of Chemistry.

- Kim, S. et al. (n.d.). Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions. Journal of Materials Chemistry A.

- (n.d.). Oxidation mechanism of cobalt hydroxide to cobalt oxyhydroxide. RSC Publishing.

- (n.d.). (a) The XRD pattern and corresponding crystal structure of α‐Co(OH)2... ResearchGate.

- (n.d.). Supercapacitor Characteristics of Co(OH) 2 Synthesized by Deposition Transformation. ResearchGate.

- (2022). In Situ Growth of Co(OH)2/NiS on Cobalt Foam for Supercapacitor Application. Journal of Inorganic and Organometallic Polymers and Materials.

- (n.d.). Cyclic voltammograms of Co(OH)2 deposited on (a) Au and (b) paraffin... ResearchGate.

- (n.d.). Cobalt hydroxide [Co(OH)2] loaded carbon fiber flexible electrode for high performance supercapacitor. RSC Publishing.

- (n.d.). This compound for Advanced Materials Research. Benchchem.

- (2017). Co(OH)2 hollow nanoflowers as highly efficient electrocatalysts for oxygen evolution reaction. Journal of Materials Research.

- (n.d.). Supercapacitive performance of Co(OH)2@NF, CoPBA/Co(OH)2@NF, CoN@NF, and CoN‐Co2N@NF electrodes... ResearchGate.

- (n.d.). Synthesis, Characterization, and Electrochemical Application of Ca(OH)2-, Co(OH)2-, and Y(OH)3-Coated Ni(OH)2 Tubes. ACS Publications.

- (2013). Superior Performance Asymmetric Supercapacitors Based on a Directly Grown Commercial Mass 3D Co3O4@Ni(OH)2 Core–Shell Electrode. ACS Applied Materials & Interfaces.

- (n.d.). Cyclic voltammograms of the Co@Co(OH)2 electrode at various scan rates... ResearchGate.

- (n.d.). ELECTROCHEMICAL SUPERCAPACITOR BEHAVIOR OF β-PHASES OF NICKEL HYDROXIDE AND COBALT HYDROXIDE. CIBTech.

- (n.d.). Development of Cobalt Hydroxide as a Bifunctional Catalyst for Oxygen Electrocatalysis in Alkaline Solution. ACS Applied Materials & Interfaces.

- (n.d.). Phase-controllable synthesis of cobalt hydroxide for electrocatalytic oxygen evolution. Dalton Transactions.

- (2021). Review and simulation of the electrochemical response of cobalt hydroxide electrodes for energy storage. Semantic Scholar.

- (n.d.). Development of Cobalt Hydroxide as a Bifunctional Catalyst for Oxygen Electrocatalysis in Alkaline Solution. Request PDF on ResearchGate.

- (n.d.). SEM images of a α-Co(OH) 2 and b β-Co(OH) 2 microplates, c XRD patterns... ResearchGate.

- (2013). Ultrahigh capacitive performance from both Co(OH)2/graphene electrode and K3Fe(CN)6 electrolyte. ScienceOpen.

- (n.d.). the charge/discharge curves of the α -Co(OH)2 within the potential... ResearchGate.

- (n.d.). This compound. Wikipedia.

- (n.d.). (a) XRD patterns of α-Co(OH)2 and β-Co(OH)2 before and after ECA... ResearchGate.

- (n.d.). Electrochemical impedance spectroscopy (EIS) of Co(OH) 2... ResearchGate.

- (2022). Structure-dependent electrochemical properties of cobalt (II) carbonate hydroxide nanocrystals in supercapacitors. Journal of Colloid and Interface Science.

- (2022). Hierarchical Co(OH)2 Dendrite Enriched with Oxygen Vacancies for Promoted Electrocatalytic Oxygen Evolution Reaction. National Institutes of Health.

- (2023). A Review of Cobalt-Based Metal Hydroxide Electrode for Applications in Supercapacitors. Hindawi.

- (2022). Simulation of the Electrochemical Response of Cobalt Hydroxide Electrodes for Energy Storage. MDPI.

- (n.d.). (a) Electrochemical impedance spectroscopy (EIS) plots of Co3O4-1,... ResearchGate.

- (n.d.). Cyclic (a) and (b) square‐wave voltammograms of a Cobalt... ResearchGate.

- (n.d.). CV curve of cobalt hydroxide sample. ResearchGate.

- (n.d.). (a) Charge/discharge curves of CG/Co(OH) 2 obtained in À1.25 V during... ResearchGate.

- (2022). A comparative study on the oxygen evolution reaction of cobalt and nickel based hydroxide electrodes in alkaline electrolyte. Kyung Hee University.

- (n.d.). Investigation on catalytic mechanism of Co(OH)2 nanosheets. (a)... ResearchGate.

- (2015). Cobalt–Iron (Oxy)hydroxide Oxygen Evolution Electrocatalysts: The Role of Structure and Composition on Activity, Stability, and Mechanism. Journal of the American Chemical Society.

- (2006). Electrochemical characteristics and impedance spectroscopy studies of nano-cobalt silicate hydroxide for supercapacitor. Semantic Scholar.

- (n.d.). Structure and electrochemical properties of nickel hydroxide electrodes with cobalt additives. ResearchGate.

- (2020). Galvanostatic Charge Discharge Step by step explaination. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cibtech.org [cibtech.org]

- 5. Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase-controllable synthesis of cobalt hydroxide for electrocatalytic oxygen evolution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Co(OH)2 hollow nanoflowers as highly efficient electrocatalysts for oxygen evolution reaction | Journal of Materials Research | Cambridge Core [cambridge.org]

- 10. rsc.org [rsc.org]

- 11. Oxidation mechanism of cobalt hydroxide to cobalt oxyhydroxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Hierarchical Co(OH)2 Dendrite Enriched with Oxygen Vacancies for Promoted Electrocatalytic Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Cobalt hydroxide [Co(OH)2] loaded carbon fiber flexible electrode for high performance supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. scienceopen.com [scienceopen.com]

- 24. researchgate.net [researchgate.net]

- 25. electrochemsci.org [electrochemsci.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Low-Temperature Magnetic Properties of Cobalt(II) Hydroxide

This guide provides an in-depth exploration of the fascinating low-temperature magnetic behavior of Cobalt(II) hydroxide, Co(OH)₂. Tailored for researchers, materials scientists, and professionals in drug development utilizing magnetic nanoparticles, this document synthesizes fundamental principles with practical experimental insights into the synthesis, characterization, and understanding of this layered antiferromagnetic material.

Introduction: The Significance of Layered Magnetic Materials

This compound, particularly its β-form, represents a model system for studying magnetism in two-dimensional lattices. Its layered crystal structure, akin to that of brucite (Mg(OH)₂), gives rise to pronounced magnetic anisotropy and complex low-temperature phenomena.[1] Understanding these properties is not merely of academic interest; it underpins applications ranging from magnetic refrigeration, owing to its significant magnetocaloric effect, to the development of advanced magnetic nanoparticles for biomedical applications.[2][3] This guide will delve into the core principles governing the magnetism of Co(OH)₂, with a focus on its behavior at cryogenic temperatures.

Crystal and Magnetic Structure: The Foundation of Magnetic Ordering

The β-form of this compound crystallizes in the brucite structure, which consists of hexagonal layers of edge-sharing Co(OH)₆ octahedra.[1] The cobalt(II) ions are arranged in a triangular lattice within these layers. The weak van der Waals forces between the hydroxyl groups of adjacent layers result in a pronounced two-dimensional character.

At high temperatures, Co(OH)₂ is paramagnetic. However, as the temperature is lowered, the magnetic moments of the high-spin Co²⁺ ions begin to interact. Neutron diffraction studies have been pivotal in elucidating the magnetic structure below the ordering temperature.[4] These studies confirm that within a single layer, the cobalt moments are ferromagnetically coupled. In stark contrast, the magnetic coupling between adjacent layers is antiferromagnetic.[4][5] This arrangement of ferromagnetic layers coupled antiferromagnetically is a hallmark of layered metamagnets. The magnetic moments are not perfectly aligned with the crystallographic axes, with studies suggesting they form an angle of approximately 35° with the cobalt planes.[4]

Caption: Magnetic structure of β-Co(OH)₂ below the Néel temperature.

Low-Temperature Magnetic Phenomena

Antiferromagnetic Ordering

As this compound is cooled, it undergoes a phase transition from a paramagnetic to an antiferromagnetic state at the Néel temperature (Tₙ). This transition is characterized by a peak in the magnetic susceptibility.[6][7] The reported values for Tₙ vary slightly in the literature, typically ranging from 9 K to 15 K, which can be influenced by factors such as particle size and crystallinity.[4][8][9] For instance, nanosheets of β-Co(OH)₂ have shown a lower Tₙ of 9.2 K compared to the bulk value of 11.6 K, a phenomenon attributed to finite-size effects.[8]

Metamagnetic Transition

A key characteristic of β-Co(OH)₂ at temperatures below Tₙ is its metamagnetic behavior.[5] When an external magnetic field is applied, the weak antiferromagnetic coupling between the layers can be overcome. At a critical field (Hc), the material undergoes a field-induced transition from the antiferromagnetic state to a ferromagnetic-like (spin-aligned) state.[6][7] This transition is evident as a sharp increase in magnetization in the magnetization versus field isotherm.[5][8] The critical field for this transition is typically in the range of 1 to 3 Tesla.[3][8]

| Magnetic Property | Typical Value | Reference |

| Néel Temperature (Tₙ) | 9 - 15 K | [4][8][9] |

| Critical Field (Hc) | ~1 - 3 T | [3][8] |

| Intralayer Coupling | Ferromagnetic | [4][5][6][7] |

| Interlayer Coupling | Antiferromagnetic | [4][5][6][7] |

Experimental Methodologies

A comprehensive understanding of the magnetic properties of Co(OH)₂ necessitates a combination of synthesis, structural characterization, and magnetic measurement techniques.

Synthesis of β-Co(OH)₂

Objective: To synthesize phase-pure β-Cobalt(II) hydroxide. Both nanoparticle and bulk crystalline forms are relevant for magnetic studies.

Protocol for Nanoparticle Synthesis (Co-precipitation Method):

-

Precursor Preparation: Prepare an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂).

-

Precipitation: Under vigorous stirring, add a stoichiometric amount of a base solution, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the cobalt salt solution. The addition of a surfactant such as oleic acid can help control particle size and prevent agglomeration.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a period to allow for the transformation of any metastable α-Co(OH)₂ to the desired β-phase.[1]

-

Washing and Drying: The precipitate is then washed repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, followed by drying under vacuum or at a low temperature.

Protocol for Hydrothermal Synthesis of Crystalline Co(OH)₂:

-

Reactant Mixture: A mixture of a cobalt salt, a mineralizer (e.g., NaOH), and a solvent (typically water) is placed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is sealed and heated to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 12-24 hours).

-

Cooling and Collection: After cooling to room temperature, the crystalline product is collected, washed, and dried as described above.

Caption: Experimental workflow for synthesis and characterization of Co(OH)₂.

Structural and Magnetic Characterization

-

X-ray Diffraction (XRD): Essential for confirming the crystal structure and phase purity of the synthesized Co(OH)₂. The diffraction pattern should match the standard for β-Co(OH)₂.[10][11]

-

Transmission Electron Microscopy (TEM): Provides information on the morphology, particle size, and crystallinity of the synthesized material.[12]

-

Magnetic Susceptibility Measurements: Typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The temperature dependence of magnetic susceptibility is measured by cooling the sample in zero field, applying a small field, and measuring the magnetization upon warming (ZFC), followed by cooling in the same field and measuring upon warming (FC). The peak in the ZFC curve indicates the Néel temperature.

-

Isothermal Magnetization Measurements: The magnetization as a function of the applied magnetic field is measured at various temperatures, particularly below Tₙ, to identify the metamagnetic transition and determine the critical field.

-

-

Neutron Diffraction: A powerful technique for directly probing the magnetic structure. By analyzing the diffraction patterns above and below the Néel temperature, the arrangement of the magnetic moments can be determined.[4]

-

Specific Heat Measurements: The temperature dependence of the specific heat capacity shows an anomaly (a lambda-like peak) at the Néel temperature, corresponding to the magnetic phase transition.

Conclusion and Future Outlook

This compound remains a cornerstone material for investigating low-dimensional magnetism. Its layered structure gives rise to a fascinating interplay of ferromagnetic and antiferromagnetic interactions, culminating in a metamagnetic transition at low temperatures. A thorough understanding of these properties, achieved through the systematic application of the synthesis and characterization techniques outlined in this guide, is crucial for harnessing its potential in emerging technologies. Future research may focus on tuning the magnetic properties through doping, intercalation of different species between the layers, and the fabrication of heterostructures, opening new avenues for the design of functional magnetic materials.

References

-

This compound - Wikipedia. Available at: [Link]

-

Kurmoo, M. (1999). Ferrimagnetic and metamagnetic layered cobalt(II)-hydroxides: first observation of a coercive field greater than 5T. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 357(1762), 3041–3061. Available at: [Link]

-

Caslin, K., et al. (2017). The magnetic structure of β-cobalt hydroxide and the effect of spin-orientation. Physical Chemistry Chemical Physics, 19(33), 22013-22020. Available at: [Link]

-

Wang, Y., et al. (2022). Ultrasmall Magneto-chiral Cobalt Hydroxide Nanoparticles Enable Dynamic Detection of Reactive Oxygen Species in Vivo. Journal of the American Chemical Society, 144(4), 1580–1588. Available at: [Link]

-

Kurmoo, M., et al. (1995). Ferromagnetism inTriangular Cobalt(II) Layers: Comparison of Co(OH)z and Co2(N03)(OH). Inorganic Chemistry, 34(1), 234-242. Available at: [Link]

-

Kurmoo, M. (1999). Ferrimagnetic and metamagnetic layered cobalt (II)–hydroxides: first observation of a coercive field greater than 5 T. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 357(1762), 3041-3061. Available at: [Link]

-

Price, D. J., et al. (2009). Structure and magnetism of new hybrid cobalt hydroxide materials built from decorated brucite layers. Dalton Transactions, (12), 2115-2122. Available at: [Link]

-

Debnath, A., et al. (2023). Synthesis, structure and canted antiferromagnetism of layered cobalt hydroxide sorbate. Journal of Solid State Chemistry, 325, 124158. Available at: [Link]

-

Lee, J., et al. (2021). Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions. Journal of Materials Chemistry A, 9(4), 2216-2225. Available at: [Link]

-

Singh, M., et al. (2008). ͑ Color online ͒ Magnetic behaviors of cobalt hydroxide nanosheets, M-H... Journal of Applied Physics, 104(11), 113903. Available at: [Link]_

-

Experimental Techniques in Magnetism and Magnetic Materials. (n.d.). Available at: [Link]

-

Crystal parameters of β-Co(OH) 2 | Download Table. (n.d.). ResearchGate. Available at: [Link]

-

Magnetic susceptibility χ of β-Co(OH)2 versus temperature for the ZFC... (n.d.). ResearchGate. Available at: [Link]

-

Cobalt (II)-hydroxide terephthalate - a metamagnet with a large coercive field. (2001). Available at: [Link]

-

(A) Magnetic susceptibility of Co2(OH)2(C8H4O4) and (B) hysteresis... (n.d.). ResearchGate. Available at: [Link]

-

Long-Range Magnetic Ordering at 5.5 K for Cobalt(II)–Hydroxide Diamond Chains Isolated by 17 Å with α-Phenylcinnamate. (2007). Inorganic Chemistry, 46(18), 7352–7361. Available at: [Link]

-

Structure and size of the as-prepared β-Co(OH) 2 in the solution: (a) XRD pattern... (n.d.). ResearchGate. Available at: [Link]

-

Neutron diffraction studies of canted antiferromagnetic ordering in Co II hydroxide terephtalate. (2003). Journal of Physics and Chemistry of Solids, 64(9-10), 1613-1617. Available at: [Link]

-

Zhang, X., et al. (2008). Giant reversible magnetocaloric effect in cobalt hydroxide nanoparticles. Applied Physics Letters, 93(22), 222501. Available at: [Link]

-

Synthesis of Low-Symmetric α-Cobalt(II) Hydroxide-Incorporated Cyanuric Acid Layers with High Néel Temperature and Large Coercivity: Structure and Magnetism. (2022). Inorganic Chemistry, 61(44), 17565–17572. Available at: [Link]

-

Magnetic properties of this compound nitrate. (1996). Journal of Magnetism and Magnetic Materials, 152(1-2), 1-6. Available at: [Link]

-

SEM images of a α-Co(OH) 2 and b β-Co(OH) 2 microplates, c XRD patterns... (n.d.). ResearchGate. Available at: [Link]

-

Magnets | Experimental Techniques in Low-Temperature Physics. (2023). Oxford Academic. Available at: [Link]

-